N-Benzoyl-L-Phenylalanine Methyl Ester
Overview
Description
N-Benzoyl-L-Phenylalanine Methyl Ester is a chemical compound with the linear formula C16H15NO3 . Its molecular weight is 269.303 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of N-Benzoyl-L-Phenylalanine Methyl Ester is represented by the linear formula C16H15NO3 . More detailed structural information, such as a 3D structure, was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of N-Benzoyl-L-Phenylalanine Methyl Ester include a molecular weight of 269.303 . The storage temperature is recommended to be -20°C . More specific properties such as density, melting point, and boiling point were not found in the search results.Scientific Research Applications
Biochemical Research
N-Benzoyl-L-Phenylalanine Methyl Ester is used in biochemical research . It’s a compound with the empirical formula C16H15NO3 and a molecular weight of 269.30 .
Application
It’s used in the study of peptide derived self-organized nanoarchitectures . These studies are important due to their potential application in advanced material science, biointerface engineering, therapeutics, etc .
Results or Outcomes
Biosynthesis of L-Phenylalanine
N-Benzoyl-L-Phenylalanine Methyl Ester is used in the biosynthesis of L-Phenylalanine .
Application
Researchers have developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) . This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .
Method of Application
The engineered L-phenylalanine biosynthesis pathway comprises two modules :
- In the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine .
- The second module catalyzed phenylpyruvate to L-phenylalanine .
Results or Outcomes
The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% . They also expanded the aromatic precursors to produce L-phenylalanine from benzyl alcohol .
Peptide Synthesis
N-Benzoyl-L-Phenylalanine Methyl Ester is used in peptide synthesis .
Application
It’s used in the synthesis of aspartame precursor using organic-solvent-stable PST-01 protease in monophasic aqueous-organic solvent systems . This process is important for the production of aspartame, a low-calorie sweetener used in many sugar-free and “diet” foods .
Results or Outcomes
Biochemical Studies
N-Benzoyl-L-Phenylalanine Methyl Ester is used in biochemical studies .
Application
It’s used in the study of the effect of N-benzoyl-D-phenylalanine on carbohydrate metabolic enzymes in neonatal streptozotocin diabetic rats . This study is important for understanding the metabolic effects of this compound and its potential therapeutic applications .
Results or Outcomes
Reprogramming Natural Proteins
N-Benzoyl-L-Phenylalanine Methyl Ester is used in reprogramming natural proteins using unnatural amino acids .
Application
Unnatural amino acids have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity . The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions .
Results or Outcomes
Medical Intermediate
N-Benzoyl-L-Phenylalanine Methyl Ester is used as a medical intermediate .
Application
properties
IUPAC Name |
methyl (2S)-2-benzamido-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-17(20)15(12-13-8-4-2-5-9-13)18-16(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQQPHKRRCUYLA-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-L-Phenylalanine Methyl Ester | |
CAS RN |
3005-61-6 | |
Record name | L-Phenylalanine, N-benzoyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.